molecular formula C13H14N2O3 B14208178 3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione CAS No. 821795-75-9

3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione

Cat. No.: B14208178
CAS No.: 821795-75-9
M. Wt: 246.26 g/mol
InChI Key: MDYJTMCMFDOGIR-UHFFFAOYSA-N
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Description

3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione is a heterocyclic organic compound that features a pyrimidine ring substituted with a methoxyphenylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methoxybenzylamine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques like chromatography and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Scientific Research Applications

3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of enzymes involved in DNA replication or protein synthesis, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-hydroxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione
  • 3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-diol
  • 3-[(3-methoxyphenyl)methyl]-5-ethyl-1H-pyrimidine-2,4-dione

Uniqueness

3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

821795-75-9

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C13H14N2O3/c1-9-7-14-13(17)15(12(9)16)8-10-4-3-5-11(6-10)18-2/h3-7H,8H2,1-2H3,(H,14,17)

InChI Key

MDYJTMCMFDOGIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)N(C1=O)CC2=CC(=CC=C2)OC

Origin of Product

United States

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